molecular formula C14H14N4O5S2 B12185883 N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12185883
M. Wt: 382.4 g/mol
InChI Key: ZQNACADQESZPMZ-UHFFFAOYSA-N
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Description

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzoxadiazole ring, which is known for its fluorescence properties, making it useful in various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the benzoxadiazole core. One common method involves the reaction of o-phenylenediamine with nitrous acid to form the benzoxadiazole ring. This intermediate is then subjected to sulfonation using chlorosulfonic acid to introduce the sulfonamide group. The final step involves the reaction with phenylsulfonyl chloride to attach the phenylsulfonyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Mechanism of Action

The mechanism of action of N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets. The compound’s benzoxadiazole ring can interact with aromatic amino acids in proteins, leading to fluorescence emission. This property is exploited in various analytical techniques to study protein structure and function. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(phenylsulfonyl)amino]ethyl}-2,1,3-benzoxadiazole-4-sulfonamide stands out due to its dual functional groups (phenylsulfonyl and sulfonamide), which provide unique chemical reactivity and binding properties. This makes it particularly useful in applications requiring high specificity and sensitivity, such as in analytical chemistry and biomedical research .

Properties

Molecular Formula

C14H14N4O5S2

Molecular Weight

382.4 g/mol

IUPAC Name

N-[2-(benzenesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C14H14N4O5S2/c19-24(20,11-5-2-1-3-6-11)15-9-10-16-25(21,22)13-8-4-7-12-14(13)18-23-17-12/h1-8,15-16H,9-10H2

InChI Key

ZQNACADQESZPMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNS(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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